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Introduction
Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used for the management of

type 2 diabetes. Its mechanism of action involves prolonging the activity of incretin hormones,

such as glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin

secretion.[1] Emerging evidence suggests that beyond its glycemic control, Trelagliptin may

exert neuroprotective effects and positively influence synaptic plasticity.[2][3][4] Studies in

diabetic rat models have shown that Trelagliptin can ameliorate memory decline, enhance

synaptic plasticity markers, and reduce neuronal cell death.[2][3][5][6] These effects are

thought to be mediated, at least in part, through the activation of the AMPK/AKT/GSK-3β

signaling pathway and the modulation of GLP-1 receptor signaling in the brain.[2][6][7][8]

This document provides a comprehensive set of protocols for researchers to assess the impact

of Trelagliptin on synaptic plasticity, both in vitro and ex vivo. The methodologies detailed

below will enable the investigation of Trelagliptin's effects on neuronal viability, dendritic spine

morphology, synaptic protein expression, and synaptic transmission.
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The following tables provide a structured overview of the quantitative data that can be

generated using the protocols described in this document.

Table 1: Neuronal Viability and Morphology

Parameter Assay
Expected Outcome with
Trelagliptin Treatment

Neuronal Survival Nissl Staining
Increased number of healthy,

well-formed neurons.

Dendritic Spine Density Golgi Staining

Increased number of dendritic

spines per unit length of

dendrite.

Dendritic Complexity
Sholl Analysis of Golgi-stained

neurons

Potential increase in dendritic

branching and complexity.

Table 2: Synaptic Protein Expression (Western Blot)

Protein Function
Expected Change with
Trelagliptin

p-AMPK/AMPK ratio
Energy homeostasis, neuronal

survival
Increased

p-AKT/AKT ratio
Cell survival, growth,

proliferation
Increased

p-GSK-3β/GSK-3β ratio
Neuronal apoptosis, tau

phosphorylation

Increased (indicates inhibition

of GSK-3β)

PSD95
Postsynaptic scaffolding

protein
Increased

Synaptotagmin 1 (SYT1) Presynaptic vesicle trafficking Increased

Table 3: Synaptic Plasticity (Electrophysiology)
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Parameter Measurement
Expected Outcome with
Trelagliptin Treatment

Long-Term Potentiation (LTP)
Field Excitatory Postsynaptic

Potential (fEPSP) slope

Enhancement of LTP induction

and/or maintenance.

Long-Term Depression (LTD)
Field Excitatory Postsynaptic

Potential (fEPSP) slope

Potential modulation of LTD

induction and/or maintenance.

Basal Synaptic Transmission Input-Output Curve
Potential increase in basal

synaptic strength.

Experimental Protocols
In Vitro Model: Primary Hippocampal Neuron Culture
This protocol describes the preparation of primary hippocampal neurons from embryonic

rodents, providing an excellent in vitro system to study the direct effects of Trelagliptin on

neuronal morphology and protein expression.

Materials:

Timed-pregnant rat or mouse (E18)

Dissection medium (e.g., Hibernate-E)

Papain or Trypsin solution

Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

Poly-D-lysine coated coverslips or plates

Trelagliptin succinate (research grade)

Procedure:

Euthanize the pregnant animal according to approved institutional guidelines.

Dissect out the embryonic hippocampi in ice-cold dissection medium.
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Mince the tissue and enzymatically digest with papain or trypsin to dissociate the cells.

Gently triturate the tissue to obtain a single-cell suspension.

Plate the neurons on poly-D-lysine coated surfaces at a desired density.

Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

After a specified number of days in vitro (DIV), typically 7-14, treat the neurons with varying

concentrations of Trelagliptin for a defined period (e.g., 24-48 hours).

Ex Vivo Model: Acute Hippocampal Slice Preparation
This protocol is for preparing acute hippocampal slices, which preserve the intricate neural

circuitry and are ideal for electrophysiological studies of synaptic plasticity.

Materials:

Adult rat or mouse

Ice-cold, oxygenated artificial cerebrospinal fluid (aCSF)

Vibratome or tissue chopper

Recovery chamber

Recording chamber

Procedure:

Anesthetize and decapitate the animal according to approved institutional guidelines.

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

Prepare coronal or horizontal hippocampal slices (300-400 µm thick) using a vibratome.[9]

Transfer the slices to a recovery chamber with oxygenated aCSF at room temperature for at

least 1 hour.
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For experiments, transfer a single slice to a recording chamber continuously perfused with

oxygenated aCSF. Trelagliptin can be bath-applied at desired concentrations.

Assessment of Neuronal Viability: Nissl Staining
Nissl staining is used to visualize the Nissl bodies in the cytoplasm of neurons, allowing for the

assessment of neuronal health and survival.

Materials:

Paraffin-embedded or frozen brain sections

Cresyl violet acetate solution (0.1%)

Ethanol series (70%, 95%, 100%)

Xylene

Mounting medium

Procedure:

Deparaffinize and rehydrate paraffin-embedded sections or directly process frozen sections.

[10][11][12]

Stain the sections in 0.1% cresyl violet solution for 3-10 minutes.[10][11][12]

Rinse briefly in distilled water.

Differentiate the sections in 95% ethanol to remove excess stain.

Dehydrate through an ethanol series and clear in xylene.[11]

Mount with a coverslip using a permanent mounting medium.

Image the sections using a light microscope and quantify the number of healthy neurons.

Analysis of Dendritic Morphology: Golgi Staining
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The Golgi-Cox method allows for the visualization of the complete morphology of a small

percentage of neurons, making it ideal for analyzing dendritic branching and spine density.

Materials:

Fresh or lightly fixed brain tissue

Golgi-Cox solution (potassium dichromate, mercuric chloride, potassium chromate)

Cryoprotectant solution (e.g., sucrose solution)

Ammonium hydroxide

Kodak Fixer

Gelatin-coated slides

Procedure:

Immerse the brain tissue blocks in Golgi-Cox solution and store in the dark for several

weeks.[13]

Transfer the blocks to a cryoprotectant solution.

Section the tissue on a cryostat or vibratome (100-200 µm thick).[13]

Mount the sections on gelatin-coated slides.

Develop the stain by immersing the slides in ammonium hydroxide, followed by a rinse and

then treatment with Kodak Fixer.

Dehydrate, clear, and coverslip the slides.

Analyze dendritic length, branching patterns (Sholl analysis), and spine density using a

microscope and appropriate image analysis software.[3][14]

Quantification of Synaptic Proteins: Western Blotting
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Western blotting is used to detect and quantify the expression levels of specific proteins in

tissue or cell lysates.

Materials:

Hippocampal tissue or cultured neurons

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT, anti-p-GSK-3β,

anti-GSK-3β, anti-PSD95, anti-SYT1, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Homogenize hippocampal tissue or lyse cultured neurons in RIPA buffer.[15][16]

Determine the protein concentration of the lysates using a BCA assay.[16]

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by size using SDS-PAGE.

Transfer the separated proteins to a PVDF membrane.[15][17]

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with the primary antibody overnight at 4°C.[18]

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Measurement of Synaptic Plasticity: Long-Term
Potentiation (LTP)
This protocol outlines the procedure for inducing and recording LTP in acute hippocampal

slices, a key measure of synaptic plasticity.

Materials:

Acute hippocampal slices in a recording chamber

aCSF

Bipolar stimulating electrode

Glass recording microelectrode

Amplifier and data acquisition system

Procedure:

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in

the stratum radiatum of the CA1 region.[9]

Establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) by delivering

single pulses at a low frequency (e.g., 0.05 Hz).

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst

stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).[5]

[9]

Continue recording fEPSPs at the baseline frequency for at least 60 minutes post-induction.

Analyze the data by measuring the slope of the fEPSP and expressing it as a percentage of

the baseline.[5]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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